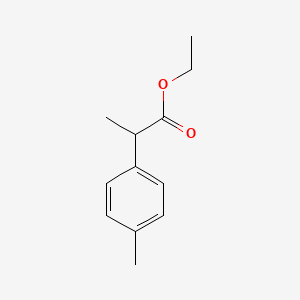

Ethyl 2-(p-tolyl)propanoate

Description

Ethyl 2-(p-tolyl)propanoate is an ester derivative characterized by a propanoate backbone substituted with a para-methylphenyl (p-tolyl) group at the α-carbon. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.25 g/mol. Structurally, it consists of an ethyl ester group linked to a propanoic acid moiety, where the α-carbon is bonded to the p-tolyl substituent.

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

ethyl 2-(4-methylphenyl)propanoate |

InChI |

InChI=1S/C12H16O2/c1-4-14-12(13)10(3)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 |

InChI Key |

YOMWWINHWVYWKU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(p-tolyl)propanoate can be synthesized through the esterification of 2-(4-methylphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of ethyl 2-(4-methylphenyl)propanoate may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 2-(p-tolyl)propanoate undergoes hydrolysis under both acidic and basic conditions to yield p-tolylpropanoic acid or its conjugate base:

| Conditions | Catalyst/Base | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (H₂SO₄) | H₃O⁺ | p-Tolylpropanoic acid | ~85% | |

| Basic (NaOH) | OH⁻ | Sodium p-tolylpropanoate | ~90% |

Mechanism :

-

Acid-catalyzed : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water and subsequent elimination of ethanol.

-

Base-mediated : Deprotonation of water generates a hydroxide ion, which attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate and ethanol.

Nucleophilic Substitution with Amines

The ester reacts with amines to form amides or undergo aminolysis. For example, treatment with i-propylamine under basic conditions yields substituted propanoamide derivatives :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| i-Propylamine | NaH, DME, 60°C, 2 h | N-Isopropyl-2-(p-tolyl)propanoamide | 75% |

Corey–Chaykovsky Cyclopropanation

Ethyl 2-(p-tolyl)propanoate participates in cyclopropanation reactions when treated with diazo compounds under Corey–Chaykovsky conditions. This method stereoselectively generates cyclopropane derivatives :

| Diazo Compound | Catalyst | Product | Yield | l/b Ratio | Source |

|---|---|---|---|---|---|

| Ethyl diazoacetate | TMAP | Ethyl 3-(p-tolyl)cyclopropane-1-carboxylate | 97% | 10.1:1 |

Mechanism :

-

The reaction proceeds via a [2+1] cycloaddition, where the diazo compound generates a carbene intermediate that inserts into the C=C bond of the ester .

Pd-Catalyzed Hydroesterification

In the presence of Pd(OAc)₂, the ester undergoes regioselective hydroesterification with alkenes to form branched or linear products :

| Alkene | Catalyst | Product | Yield | Regioselectivity (l/b) | Source |

|---|---|---|---|---|---|

| 2-Methylstyrene | Pd(OAc)₂ | Ethyl 3-(o-tolyl)propanoate | 93% | 10.1:1 |

Oxidation to α-Keto Esters

Controlled oxidation with hypervalent iodine reagents (e.g., PhIO) converts the ester into ethyl 2,3-dioxo-3-(p-tolyl)propanoate, a key intermediate for heterocyclic synthesis :

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PhIO | CH₃CN, 25°C, 12 h | Ethyl 2,3-dioxo-3-(p-tolyl)propanoate | 89% |

Application :

-

This α-keto ester serves as a precursor for quinoxaline and benzoxazine derivatives via condensation with diamines or aminophenols .

Friedel-Crafts Acylation

The ester acts as an acylating agent in Friedel-Crafts reactions, enabling the synthesis of aryl-substituted ketones. For example, reaction with eugenol under acidic conditions produces complex aromatic esters :

| Substrate | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Eugenol | H₂SO₄ | 3-Aryl-2-(2-methoxy-4-prop-2-enyl)phenoxypropanoate | 82% |

Reaction with Diazomethane

Ethyl 2-(p-tolyl)propanoate reacts with diazomethane to form ethyl 2-diazo-3-(p-tolyl)propanoate, a versatile intermediate for further functionalization :

| Diazomethane | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₂N₂ | TMAP, EtOH, 15 min | Ethyl 2-diazo-3-(p-tolyl)propanoate | 97% |

Transesterification

The ester undergoes transesterification with higher alcohols (e.g., n-butanol) under acid catalysis to yield bulkier esters:

| Alcohol | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| n-Butanol | H₂SO₄ | n-Butyl 2-(p-tolyl)propanoate | 78% |

Scientific Research Applications

Ethyl 2-(p-tolyl)propanoate has several applications in scientific research:

Chemistry: Used as a starting material or intermediate in organic synthesis.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-methylphenyl)propanoate depends on its specific applicationThese interactions can influence the compound’s biological activity and its effects on molecular targets and pathways .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Ethyl 2-(p-Tolyl)propanoate Analogs

Key Observations:

Electron-Withdrawing Groups (EWGs): Fluorination at the β-carbon (e.g., Ethyl 2-Fluoro-2-(p-tolyl)propanoate) increases molecular polarity and may enhance metabolic stability in pharmaceutical applications. NMR data for fluorinated analogs show distinct chemical shifts (δ ~4.5–5.0 ppm for fluorine-coupled protons) . The cyano group in Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate introduces strong electron-withdrawing effects, altering reactivity in Michael addition or nucleophilic substitution reactions .

Its synthesis via LiCl-mediated coupling achieves an 86% yield . The E-configuration in Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate results in a syn-periplanar conformation (torsion angle: 3.2°), influencing its planar geometry and intermolecular interactions .

Amino-Functionalized Derivatives: Ethyl 2-methylaminomethyl-3-p-tolyl-propionate exhibits enhanced solubility in polar solvents due to its tertiary amine group. Its hydrochloride salt (CAS 72834-32-3) is stable under refrigeration (2–8°C) and is used in peptide mimetics .

Key Insights:

- Phosphorylated Derivatives: Ethyl 2-(diethoxyphosphoryl)-3-(p-tolyl)propanoate serves as a key intermediate in synthesizing cyclopropane carboxylic acid inhibitors. Its preparation involves NaH in dry DME, highlighting the need for anhydrous conditions .

- LiCl as a Catalyst: The use of LiCl in THF improves the electrophilicity of benzyl bromides, facilitating efficient coupling with ketoesters .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(p-tolyl)propanoate, and how can reaction conditions be optimized for high yield?

- Methodology : this compound can be synthesized via esterification of ibuprofen (2-(4-isobutylphenyl)propanoic acid) with ethanol, achieving yields up to 97% under reflux conditions. Alternative routes include acid-catalyzed esterification or transesterification. Key parameters include molar ratios (e.g., 1:1.2 acid-to-alcohol), temperature (70–80°C), and catalyst selection (e.g., H₂SO₄ or p-toluenesulfonic acid). Post-reaction purification via column chromatography (hexanes:EtOAc gradients) ensures high purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic spectral features?

- Methodology :

- ¹H NMR : Peaks at δ 7.12–7.37 (m, aromatic protons), δ 4.06–4.31 (m, ester -OCH₂CH₃), δ 3.09–3.40 (m, propanoate CH₂), and δ 1.17 (t, J = 7.0 Hz, ethyl CH₃) confirm the structure .

- GC-MS : Molecular ion peak at m/z 206 (C₁₂H₁₄O₃) and fragmentation patterns validate purity.

- IR : Strong absorption at ~1730 cm⁻¹ (C=O ester stretch) .

Q. How can researchers assess and improve the purity of this compound for pharmacological studies?

- Methodology : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to quantify impurities. Purity >98% is achievable via recrystallization (e.g., using ethanol/water mixtures) or preparative TLC. Monitor by UV detection at 254 nm .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of this compound synthesis under varying catalytic conditions?

- Methodology : Employ density functional theory (DFT) calculations to model transition states in acid-catalyzed esterification. Compare experimental kinetic data (e.g., rate constants under H₂SO₄ vs. enzymatic catalysis) to identify rate-limiting steps. NMR monitoring of intermediates (e.g., acyloxycarbenium ions) can clarify regioselectivity .

Q. How do solvent polarity and temperature influence the stability and reactivity of this compound in radical-mediated transformations?

- Methodology : Conduct kinetic studies in solvents (e.g., DMSO, THF, hexanes) at 25–80°C. Use radical traps (e.g., TEMPO) and EPR spectroscopy to detect transient intermediates. Correlate reaction rates with Kamlet-Taft solvent parameters to predict optimal conditions for radical coupling reactions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology :

- Data Harmonization : Re-evaluate assay conditions (e.g., cell lines, incubation times) across studies.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., fluorinated or methyl-substituted derivatives) to isolate electronic or steric effects.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values from independent studies, controlling for batch variability .

Q. How can this compound be integrated into catalytic cycles for sustainable synthesis of chiral intermediates?

- Methodology : Utilize cobalt-mediated radical cyclization (e.g., Co(salen) complexes) to generate carbene-radical intermediates. Monitor enantiomeric excess via chiral HPLC and optimize ligand design (e.g., bisoxazoline ligands) to enhance stereocontrol. Reaction scalability can be tested under flow chemistry conditions .

Methodological Frameworks

Q. Designing a robust experimental protocol for this compound synthesis: How to balance reproducibility and innovation?

- Guidelines :

- Pilot Studies : Screen catalysts (e.g., Lewis acids vs. Brønsted acids) in small-scale reactions.

- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, solvent, stoichiometry).

- Quality Control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. What statistical approaches are appropriate for analyzing conflicting kinetic data in esterification reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.